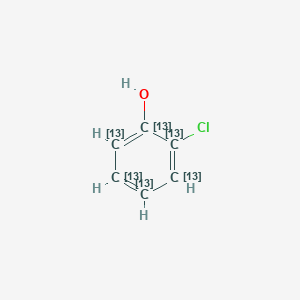
2-Chlorophenol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenol-13C6 is a labeled isotopologue of 2-Chlorophenol, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenol-13C6 typically involves the chlorination of phenol-13C6. The reaction is carried out under controlled conditions to ensure selective chlorination at the ortho position. Common reagents used include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and chlorine gas in a continuous flow reactor. The reaction conditions are carefully monitored to maintain the desired selectivity and yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorophenol-13C6 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the chlorine atom, this compound readily participates in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of compounds like 2-aminophenol.
Oxidation: This compound can be oxidized to form chlorinated quinones under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Aromatic Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used to facilitate the substitution reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Nitration: 2-Nitro-6-chlorophenol
Sulfonation: 2-Chloro-6-sulfonic acid phenol
Halogenation: 2,4-Dichlorophenol
Nucleophilic Substitution: 2-Aminophenol
Oxidation: Chlorinated quinones
Applications De Recherche Scientifique
2-Chlorophenol-13C6 is widely used in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-Chlorophenol-13C6 involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the degradation of chlorinated aromatic compounds, such as monooxygenases and dioxygenases.
Pathways Involved: The compound undergoes initial hydroxylation followed by ring cleavage and further degradation to simpler compounds that can be assimilated by microorganisms.
Comparaison Avec Des Composés Similaires
2-Chlorophenol-13C6 can be compared with other chlorophenols and isotopically labeled compounds:
2-Chlorophenol: The non-labeled counterpart, used in similar applications but lacks the isotopic signature for tracing studies.
4-Chlorophenol: Another isomer with the chlorine atom at the para position, used in different synthetic and analytical applications.
2,4-Dichlorophenol: Contains two chlorine atoms, used as an intermediate in the synthesis of herbicides and disinfectants.
List of Similar Compounds
- 2-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 2,4,6-Trichlorophenol
Propriétés
Formule moléculaire |
C6H5ClO |
|---|---|
Poids moléculaire |
134.51 g/mol |
Nom IUPAC |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
ISPYQTSUDJAMAB-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















